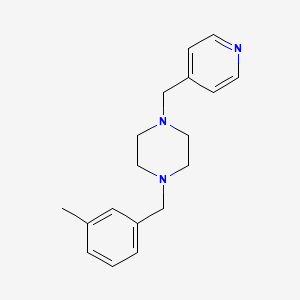
3-(5-methyl-2-furyl)-N-(4-phenoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-methyl-2-furyl)-N-(4-phenoxyphenyl)acrylamide, also known as MPAA, is a synthetic compound that has garnered interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of acrylamides, which are known to exhibit diverse biological activities.
作用機序
The mechanism of action of 3-(5-methyl-2-furyl)-N-(4-phenoxyphenyl)acrylamide is not fully understood. However, it has been proposed that this compound induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation. This inhibition leads to the downregulation of pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and physiological effects:
This compound has been shown to exhibit low toxicity in vitro and in vivo. It has been found to be stable in biological fluids, making it a potential candidate for in vivo studies. This compound has also been shown to exhibit good solubility in organic solvents, allowing for easy preparation of stock solutions for laboratory experiments.
実験室実験の利点と制限
One of the advantages of using 3-(5-methyl-2-furyl)-N-(4-phenoxyphenyl)acrylamide in laboratory experiments is its stability in biological fluids. This allows for the accurate measurement of its biological activity. Additionally, this compound exhibits low toxicity, making it a safe compound to work with. However, one of the limitations of using this compound in laboratory experiments is its low solubility in water. This can make it difficult to prepare solutions for in vitro studies.
将来の方向性
There are several future directions for research on 3-(5-methyl-2-furyl)-N-(4-phenoxyphenyl)acrylamide. One area of interest is the development of this compound-based anticancer agents. This could involve the synthesis of analogs of this compound to improve its potency and selectivity towards cancer cells. Another area of interest is the development of this compound-based anti-inflammatory agents. This could involve the synthesis of analogs of this compound to improve its activity towards pro-inflammatory cytokines. Additionally, the antimicrobial activity of this compound could be further explored to develop new antimicrobial agents.
合成法
The synthesis of 3-(5-methyl-2-furyl)-N-(4-phenoxyphenyl)acrylamide involves the reaction of 5-methyl-2-furancarboxylic acid with 4-phenoxyaniline in the presence of thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with acryloyl chloride in the presence of triethylamine to yield this compound. The purity of the compound is ensured by recrystallization from a suitable solvent.
科学的研究の応用
3-(5-methyl-2-furyl)-N-(4-phenoxyphenyl)acrylamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. This compound has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, this compound has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of antimicrobial agents.
特性
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-N-(4-phenoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-15-7-10-18(23-15)13-14-20(22)21-16-8-11-19(12-9-16)24-17-5-3-2-4-6-17/h2-14H,1H3,(H,21,22)/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNANDNWFJUUDV-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(4-morpholinyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5862643.png)
![N-(3-{2-[(3-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5862649.png)

![N-[2-(methylthio)phenyl]-3-phenylpropanamide](/img/structure/B5862668.png)
![2-methyl-4-[2-oxo-2-(1-piperidinyl)ethyl]-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5862671.png)




![2-{[7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5862706.png)

![2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5862710.png)

![4-bromo-5-methyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B5862720.png)